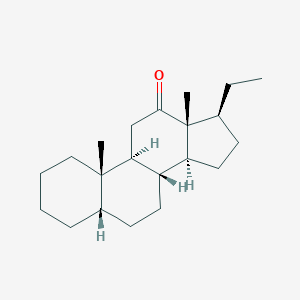

5beta-Pregnan-12-one

Descripción

5β-Pregnan-3α-ol-20-one (CAS 128-20-1), also known as pregnanolone, is a neuroactive steroid with a 5β-reduced pregnane backbone, a 3α-hydroxyl group, and a 20-ketone moiety. It is classified as a reagent and has >95% purity . Structurally, it differs from endogenous 5α-reduced steroids (e.g., allopregnanolone) in the stereochemistry of the A/B ring junction (5β vs. 5α configuration). Pregnanolone is a potent modulator of the γ-aminobutyric acid-A (GABAₐ) receptor, influencing chloride ion conductance and neuronal excitability . However, its safety data sheet highlights carcinogenicity concerns (Category 2, H351 warning) .

Propiedades

Número CAS |

17996-90-6 |

|---|---|

Fórmula molecular |

C21H34O |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(5S,8R,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C21H34O/c1-4-14-9-11-17-16-10-8-15-7-5-6-12-20(15,2)18(16)13-19(22)21(14,17)3/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,20-,21+/m0/s1 |

Clave InChI |

TYYQBQYMGPUGDF-JUPNMBMKSA-N |

SMILES |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

SMILES isomérico |

CC[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

SMILES canónico |

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |

Sinónimos |

5β-Pregnan-12-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Key structural features influencing activity at GABAₐ receptors include:

- C3 substituent : A 3α-hydroxyl group is critical for receptor modulation.

- C20 substituent : A ketone enhances potency compared to hydroxyl or ester groups.

- A/B ring configuration : 5α vs. 5β stereochemistry alters receptor binding efficacy.

Below is a comparative analysis of pregnanolone and related steroids:

*Note: IC₅₀ values for pregnanolone are inferred from structurally similar 5α-analogues .

Mechanistic and Pharmacological Insights

5β vs. 5α Isomers: The 5β configuration in pregnanolone reduces receptor-binding efficacy compared to 5α isomers like allopregnanolone. For example, 5α-pregnan-3α-ol-20-one modulates [³⁵S]TBPS binding at 17 nM in cortical membranes, whereas 5β isomers may exhibit weaker or region-specific effects . 5β steroids are less prevalent endogenously but may act as partial agonists or modulators with unique kinetic properties .

Role of the 20-Ketone :

- The 20-ketone is essential for high-potency GABAₐ modulation. Replacement with hydroxyl groups (e.g., 5β-Pregnane-3α,17α,20α-triol) abolishes activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.